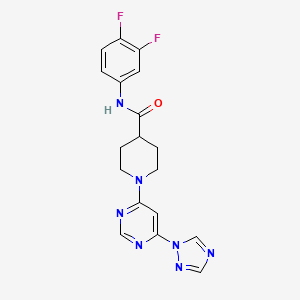![molecular formula C12H15N3O B2754672 1-(1-Methyl-3,5-dihydro-2H-pyrido[2,3-e][1,4]diazepin-4-yl)prop-2-en-1-one CAS No. 2361638-64-2](/img/structure/B2754672.png)
1-(1-Methyl-3,5-dihydro-2H-pyrido[2,3-e][1,4]diazepin-4-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1-Methyl-3,5-dihydro-2H-pyrido[2,3-e][1,4]diazepin-4-yl)prop-2-en-1-one” is a heterocyclic compound . Heterocycles incorporating a pyrimidopyrimidine scaffold have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities .
Synthesis Analysis
The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of this compound is complex and involves a combination of pyrimidine and pyridine rings . Pyridopyrimidines and other N -heterocycles are of great interest due to their biological potential .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, cyclization, elimination, methylation, and further condensation . These reactions are typical for the synthesis of heterocyclic compounds .Direcciones Futuras
The future directions for research on this compound could include further exploration of its biological activities and potential therapeutic applications . Additionally, more research could be done to optimize the synthesis process and to investigate the physical and chemical properties of this compound .
Propiedades
IUPAC Name |
1-(1-methyl-3,5-dihydro-2H-pyrido[2,3-e][1,4]diazepin-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-11(16)15-8-7-14(2)12-10(9-15)5-4-6-13-12/h3-6H,1,7-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQLDPOQYCIYAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC2=C1N=CC=C2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-([1,1'-biphenyl]-4-yl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2754590.png)
![3,5-dimethyl-4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)isoxazole](/img/structure/B2754591.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2754592.png)
![2-{3-[2-ethyl-4-oxo-3(4H)-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2754595.png)
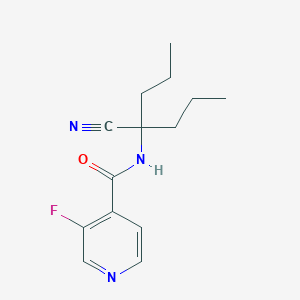
![N-[2-(1H-indol-3-yl)ethyl]-N''-[[3-(4-methoxyphenyl)sulfonyl-2-oxazolidinyl]methyl]oxamide](/img/structure/B2754597.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2754598.png)
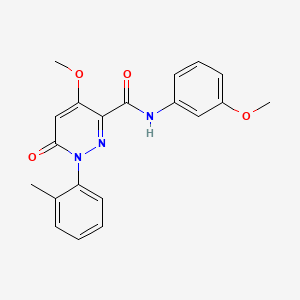
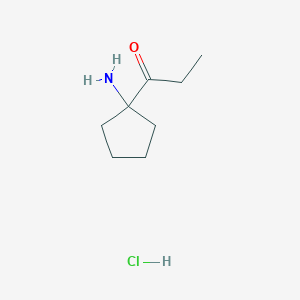
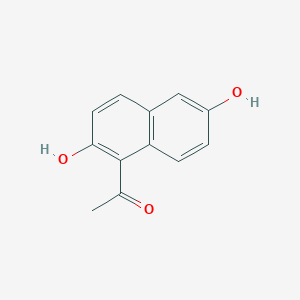
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(isopropylsulfonyl)phenyl)acetate](/img/structure/B2754608.png)
![{[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2754610.png)
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2754611.png)
